molecular formula C19H13NO B14679686 N-chrysen-4-ylformamide CAS No. 34440-94-3

N-chrysen-4-ylformamide

Cat. No.: B14679686
CAS No.: 34440-94-3
M. Wt: 271.3 g/mol
InChI Key: ZJBLBCSANAZBKE-UHFFFAOYSA-N
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Description

N-chrysen-4-ylformamide is a polycyclic aromatic hydrocarbon (PAH) derivative of interest in various research fields. While its specific mechanism of action is compound-dependent, chrysene derivatives are often utilized in material science for the development of organic semiconductors and fluorescent materials due to their extended conjugated pi-system, which can facilitate electron transport and luminescent properties . The molecular formula is inferred to be C₁₇H₁₃NO. Based on data from closely related structures such as N-chrysen-5-ylacetamide (MW: 285.3 g/mol) and chrysen-4-ylboronic acid (MW: 272.11 g/mol), the molecular weight of this compound is estimated to be approximately 271.3 g/mol . This compound serves as a valuable synthetic intermediate or building block in organic synthesis and medicinal chemistry research for constructing more complex molecules. For Research Use Only (RUO): This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant Safety Data Sheets (SDS) and handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34440-94-3

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

N-chrysen-4-ylformamide

InChI

InChI=1S/C19H13NO/c21-12-20-18-7-3-5-14-9-10-16-15-6-2-1-4-13(15)8-11-17(16)19(14)18/h1-12H,(H,20,21)

InChI Key

ZJBLBCSANAZBKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)NC=O

Origin of Product

United States

Synthetic Methodologies and Strategies

Advanced Synthetic Routes to N-chrysen-4-ylformamide

The creation of this compound is centered around the effective formylation of an amino-functionalized chrysene (B1668918). This requires careful consideration of regioselectivity, both in the initial functionalization of the chrysene skeleton and in the final formylation step.

Formylation Reactions and Regioselective Considerations

The final step in the synthesis is the N-formylation of the precursor, 4-aminochrysene. This reaction is generally regioselective, targeting the exocyclic primary amine group. Various methods have been developed for the N-formylation of amines, many of which are applicable to this synthesis.

One of the most straightforward and sustainable methods involves the use of formic acid as the formylating agent. acs.orgnih.gov The reaction typically proceeds by heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct, driving the reaction to completion. nih.gov Catalyst-free conditions have been developed, where simply heating the amine and formic acid at high temperatures (e.g., 150 °C) can provide the desired formamide (B127407) in high yield. acs.org For substrates sensitive to high temperatures, methods using activating agents for formic acid or alternative formylating reagents like chloral (B1216628) or cyanomethylformate can be employed. nih.gov

Chrysenyl Core Functionalization Techniques

The chrysene molecule is a polycyclic aromatic hydrocarbon (PAH) with several non-equivalent positions, making regioselective functionalization a significant challenge. The electronic properties and steric hindrance of the different positions on the chrysene ring dictate the outcome of substitution reactions.

Direct electrophilic substitution of chrysene, such as nitration or halogenation, often leads to a mixture of isomers, with the 6-position being particularly reactive. Functionalization at the 4-position is less common and typically requires more sophisticated strategies. One powerful approach is the use of a benzannulation reaction, which allows for the construction of the chrysene skeleton with predefined substitution patterns. nih.gov This method can provide regiocontrolled access to functionalized chrysenes, including those substituted at the 4-position. nih.gov

Another strategy involves transition-metal-catalyzed C-H activation. mdpi.com While this has been extensively studied for other PAHs like pyrene, its application to chrysene is an area of ongoing research. These methods often employ directing groups to achieve site-selectivity, which could potentially be adapted for functionalization at the C-4 position.

Design and Synthesis of Precursor Molecules

A plausible synthetic route to 4-aminochrysene could start from a regioselectively synthesized 4-halochrysene. The synthesis of substituted chrysenes can be achieved via photochemical cyclization of appropriately substituted stilbene (B7821643) derivatives. mdpi.comresearchgate.net For instance, a suitably substituted [(methoxyphenyl)vinyl]naphthalene could be cyclized to a methoxychrysene, which could then be converted to other functional groups. researchgate.net However, attempts to synthesize 4-methylchrysene (B135461) via this route have been reported to fail due to steric hindrance, suggesting this may not be a viable path to 4-substituted chrysenes. mdpi.com

A more promising approach is the use of modern cross-coupling reactions. If a 4-halochrysene can be obtained, for example through a regiocontrolled benzannulation reaction nih.gov, it can be converted to 4-aminochrysene using methods like the Buchwald-Hartwig amination. This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds and is widely used for the synthesis of arylamines from aryl halides. youtube.comnih.gov

An alternative, though likely less selective, route would be the direct nitration of chrysene followed by separation of the 4-nitrochrysene (B14379123) isomer and subsequent reduction to 4-aminochrysene.

Proposed Synthesis of 4-Aminochrysene:

Regioselective Synthesis of 4-Bromochrysene (B15243328): Utilize a benzannulation reaction or another regiocontrolled method to synthesize 4-bromochrysene. nih.gov

Amination: Convert 4-bromochrysene to 4-aminochrysene via a palladium-catalyzed Buchwald-Hartwig amination using an ammonia (B1221849) equivalent or a protected amine followed by deprotection. youtube.comnih.gov

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and environmentally benign alternatives for the formylation of amines. These can be broadly classified into homogeneous and heterogeneous catalysis. The formylation of 4-aminochrysene can be achieved using CO2 and H2, or formic acid as a C1 source, facilitated by various catalysts.

Homogeneous Catalysis

Homogeneous catalysts, typically soluble metal complexes, are known for their high activity and selectivity under mild reaction conditions. aidic.it Ruthenium and palladium complexes are particularly effective for the N-formylation of amines. mdpi.comnih.gov For example, ruthenium complexes with phosphine (B1218219) ligands can catalyze the formylation of amines using CO2 and H2. mdpi.com Similarly, palladium-catalyzed formylation of aryl halides can be adapted for this purpose. nih.gov

While highly efficient, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product, which can be a significant issue, especially with expensive and toxic precious metal catalysts. aidic.it

Representative Homogeneous Catalytic Systems for N-Formylation
CatalystC1 SourceGeneral ConditionsKey FeaturesReference
RuCl₂(dppe)₂CO₂/H₂Amine, solvent, heatEffective for a range of amines. mdpi.com
Pd/PR₂(n)BuCO/H₂Aryl Bromide, base, heatIndustrially applied for aryl formylation. nih.gov
(NH₄)₄[NiMo₆O₁₈(OH)₆]CO₂/KBH₄Mild conditionsGood selectivity for various amines. researchgate.net
Ni ComplexesMethanolDehydrogenative couplingCan be used for alcoholysis of amides. mdpi.com

Heterogeneous Catalysis

Heterogeneous catalysts offer a practical solution to the separation and recycling issues associated with homogeneous systems. These catalysts consist of an active species, often a metal, dispersed on a solid support. Various heterogeneous systems have been developed for the synthesis of formamides.

Supported noble metal catalysts, such as palladium on carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃), and iridium supported on titania (Ir/TiO₂) have shown good activity for the N-formylation of amines with CO₂ and H₂. mdpi.comresearchgate.net Non-precious metal catalysts, like those based on copper or nickel, are also being explored as more economical and sustainable alternatives. researchgate.netnih.gov For instance, nickel-iron nitride heterostructures have been used for the direct synthesis of formamide from CO₂ and H₂O. nih.gov The synergistic action between the metal nanoparticles and the support material can play a crucial role in the catalytic activity and selectivity. researchgate.net

Examples of Heterogeneous Catalysts for Formamide Synthesis
CatalystSupportC1 SourceReaction TypeKey FeaturesReference
Iridium single atomsNanodiamond/grapheneCO₂/H₂N-formylationHigh turnover number and selectivity. researchgate.net
PalladiumAl₂O₃ or CarbonCO₂/H₂N-formylationWidely used, good activity. mdpi.com
Ni₃FeN/Ni₃FeNone (heterostructure)CO₂/H₂ODirect synthesisUses water as a hydrogen source. nih.gov
Co NanoparticlesN-doped CarbonBiomass carbonylsReductive aminationSynergistic effect of Co and N-sites. researchgate.net
CaOMgOFormamidesAlcoholysisHigh conversion for producing methyl formate (B1220265) from formamides. mdpi.com

No Scientific Data Found for this compound

Extensive research has yielded no specific scientific literature or data on the chemical compound this compound. As a result, an article detailing its synthetic methodologies, optimization parameters, and adherence to green chemistry principles cannot be generated at this time.

It is crucial to distinguish between chrysene and chrysin (B1683763), as search results frequently referenced the latter. Chrysene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₈H₁₂. In contrast, chrysin is a natural flavonoid with the formula C₁₅H₁₀O₄. The requested compound, this compound, is a derivative of chrysene. The available literature on chrysin and its derivatives is not applicable to the synthesis or properties of this compound due to the fundamental structural differences between the two parent molecules.

While general methods for the formylation of amines are well-established in organic chemistry, no specific application of these methods to 4-aminochrysene to produce this compound has been documented in the reviewed literature. Without experimental data, any discussion on reaction optimization or the application of green chemistry principles would be purely speculative and would not meet the required standards of a scientifically accurate and informative article based on detailed research findings.

Therefore, until research on this compound is published in the scientific domain, the generation of the requested article is not feasible.

Reaction Mechanisms and Transformational Studies

Mechanistic Investigations of Formamide (B127407) Group Transformations in the Compound

The formamide group (-NHCHO) is a versatile functional group that can undergo several transformations. The most fundamental of these is hydrolysis, which can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the formamide is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of 4-aminochrysene results in the formation of formic acid.

Conversely, in a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the 4-chrysenylamido anion is followed by protonation to yield 4-aminochrysene and a formate (B1220265) salt. Computational studies on the hydrolysis of formamide have shown that the reaction can proceed through a stepwise mechanism involving a diol intermediate. nih.gov The rate-limiting step is often the initial nucleophilic attack on the carbonyl carbon. nih.govresearchgate.net

Deformylation, the removal of the formyl group, can also be achieved under various conditions. For instance, treatment with strong acids or bases can effect hydrolysis. Additionally, certain metal catalysts can promote this transformation.

Reactivity Studies of the Chrysenyl Moiety

The chrysene (B1668918) core of N-chrysen-4-ylformamide is a rich platform for a variety of chemical modifications. Its reactivity is characteristic of polycyclic aromatic hydrocarbons, with a propensity for electrophilic substitution, though it can also be induced to undergo nucleophilic substitution under specific conditions.

The chrysene ring system is susceptible to electrophilic attack. The position of substitution is directed by both the inherent reactivity of the chrysene nucleus and the electronic nature of the formamide substituent. The formamido group (-NHCHO) is an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate.

Studies on the protiodetritiation of chrysene have provided insight into the relative reactivities of its different positions. rsc.orgresearcher.life The partial rate factors indicate that the 6-position is the most reactive, followed by the 5-, 1-, 4-, 3-, and 2-positions. rsc.org This suggests that electrophilic substitution on this compound would likely occur at one of the available positions on the chrysene rings, influenced by the directing effect of the formamido group.

Table 1: Relative Reactivity of Chrysene Positions in Electrophilic Aromatic Substitution

PositionPartial Rate Factor
1975
2186
3307
4696
52,790
612,200

Data sourced from studies on the protiodetritiation of chrysene. rsc.org

While less common than electrophilic substitution for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on the chrysene ring, particularly if a good leaving group is present and the ring is activated by strongly electron-withdrawing groups. fishersci.co.uk The most common mechanism is the addition-elimination pathway, which involves the formation of a resonance-stabilized Meisenheimer complex. fishersci.co.uk For this compound itself, where the formamido group is activating, SNAr is generally unfavorable unless other strongly deactivating substituents are present on the ring.

Oxidative and Reductive Conversion Mechanisms

The chrysene framework is susceptible to oxidation, which can lead to a variety of products. Photochemical oxidation of chrysene in the presence of UVA light and oxygen has been shown to yield chrysenequinones, such as 1,4-chrysenequinone (B22484) and 5,6-chrysenequinone, through a free radical process. tandfonline.comtandfonline.com It is plausible that this compound could undergo similar oxidative transformations on the chrysene ring system. The formamide group itself can also be subject to oxidation, though this is less common.

The reduction of the formamide group in this compound would likely require strong reducing agents, such as lithium aluminum hydride, to convert the formamide to a methylamino group. The chrysene ring system can also be reduced under certain conditions, for example, through catalytic hydrogenation, which would lead to partially or fully saturated derivatives.

Rearrangement Reactions and Associated Mechanisms

Several classical rearrangement reactions could potentially involve this compound or its derivatives.

The Hofmann rearrangement of a primary amide to a primary amine with one less carbon atom could be applied to a derivative of this compound. wikipedia.orgnrochemistry.comorgoreview.comnumberanalytics.com For example, if the formyl group were to be oxidized to a carboxyl group, the resulting N-chrysen-4-ylcarboxamide could undergo a Hofmann rearrangement to yield 4-aminochrysene. The mechanism involves the formation of an N-bromoamide, followed by rearrangement to an isocyanate intermediate, which is then hydrolyzed. wikipedia.org

The Bamberger rearrangement is another relevant transformation, which involves the acid-catalyzed rearrangement of N-arylhydroxylamines to p-aminophenols. acs.orgacs.orgwikipedia.orgbeilstein-journals.orgresearchgate.net If this compound were to be converted to N-hydroxy-N-chrysen-4-ylamine, this derivative could potentially undergo a Bamberger-type rearrangement. The mechanism proceeds through the formation of a nitrenium ion intermediate. wikipedia.orgbeilstein-journals.org

Kinetics and Thermodynamics of this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, general principles can be applied to understand the factors influencing reaction rates and equilibria.

The rates of electrophilic aromatic substitution reactions are influenced by the electron-donating ability of the formamido group and the inherent reactivity of the chrysene ring. The formation of the arenium ion is typically the rate-determining step. For hydrolysis of the formamide group, the rate is dependent on the pH and the concentration of the acid or base catalyst. researchgate.netacs.org

Thermodynamically, the stability of the products relative to the reactants will determine the position of equilibrium. For example, in the hydrolysis of the formamide, the formation of the more stable 4-aminochrysene and formic acid (or its conjugate base) is the driving force. In electrophilic substitution, the formation of a new, stable aromatic product is highly favorable. The sulfonation of polynuclear aromatic hydrocarbons like naphthalene (B1677914) has shown that the product distribution can be under either kinetic or thermodynamic control depending on the reaction temperature. youtube.comlibretexts.org A similar dependency might be expected for reactions of this compound.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For N-chrysen-4-ylformamide, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity between the formamide (B127407) moiety and the chrysene (B1668918) backbone.

The ¹H NMR spectrum is expected to show a complex series of signals in the aromatic region, characteristic of the eleven protons on the chrysene skeleton, in addition to signals for the amide and formyl protons. nih.gov The ¹³C NMR spectrum would complement this by showing signals for the 18 carbons of the chrysene core and the single formyl carbon. Predicted chemical shifts are based on data from chrysene and various N-aryl amides.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on the analysis of chrysene and related N-arylformamide compounds. Actual shifts may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.govsdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of the protons within each isolated spin system of the chrysene rings, allowing for sequential assignment along the polycyclic framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹J_CH coupling). rsc.orgscience.gov This would allow for the unambiguous assignment of each protonated carbon in the chrysene skeleton by linking it to its corresponding, already-assigned proton.

A correlation from the amide proton (N-H) to the chrysene C-4 carbon, confirming the attachment point.

Correlations from the formyl proton (-CHO) to the chrysene C-4 carbon.

Correlations from the chrysene protons H-3 and H-5 to the formyl carbon (C=O). These correlations definitively link the formamide group to the 4-position of the chrysene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It would be useful for probing the preferred conformation around the C4-N bond by identifying spatial proximity between the formyl proton and the H-5 proton of the chrysene ring.

While solution NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers detailed structural information on materials in their solid, bulk form. researchgate.net This technique is highly sensitive to the local electronic environment and is capable of distinguishing between different crystalline forms (polymorphs) or between crystalline and amorphous domains. mdpi.comacs.org For this compound, ssNMR could be used to:

Identify the number of unique molecules in the crystallographic asymmetric unit.

Characterize polymorphism, as different crystal packing arrangements would result in distinct ¹³C chemical shifts.

Probe intermolecular hydrogen bonding by observing changes in the chemical shifts of the amide carbon and nitrogen atoms compared to their solution-state values.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and powerful tool for identifying functional groups and probing molecular structure. uhcl.edu The two techniques are complementary and provide a characteristic vibrational fingerprint of the molecule.

The most diagnostic vibrational bands for this compound are associated with the amide linkage. The analysis of these bands confirms the presence of the formamide group and provides insight into its environment. researchgate.net

N-H Stretching: The N-H stretching vibration (ν_NH) is expected to appear as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. ucla.edu

C=O Stretching (Amide I): The carbonyl stretch, known as the Amide I band, is one of the most intense and useful absorptions in the IR spectrum. For a secondary amide like this, it is expected in the 1680-1700 cm⁻¹ region. libretexts.org Its exact position is highly sensitive to electronic and intermolecular effects.

N-H Bending (Amide II): The Amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is another characteristic peak for secondary amides, typically found near 1520-1550 cm⁻¹.

Predicted Key Vibrational Frequencies for this compound

Frequencies are typical for N-aryl amides and may shift due to hydrogen bonding.

In the solid state, amide groups readily form intermolecular hydrogen bonds (N-H···O=C). This interaction significantly influences the vibrational frequencies. capes.gov.brnih.gov By comparing the spectrum of the solid sample with that of a dilute solution in a non-polar solvent (where hydrogen bonding is minimized), one can probe these interactions. youtube.com

Effect on N-H Stretch: Hydrogen bonding weakens the N-H bond, causing the stretching frequency to shift to a lower wavenumber (a redshift) and the band to become significantly broader.

Effect on C=O Stretch: The involvement of the carbonyl oxygen in a hydrogen bond also weakens the C=O double bond, resulting in a redshift of the Amide I band to a lower frequency. nih.govacs.org The magnitude of these shifts can provide qualitative information about the strength of the hydrogen-bonding network in the crystalline lattice.

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high precision by measuring the exact mass of the molecular ion.

For this compound (C₁₉H₁₃NO), the exact monoisotopic mass is 271.0997 Da. Observation of this ion via HRMS would confirm the elemental composition.

Under electron ionization (EI), the molecular ion becomes energetically unstable and undergoes fragmentation. libretexts.org The resulting pattern is a fingerprint that helps confirm the structure. youtube.com The major predicted fragmentation pathways for this compound involve the cleavage of the relatively weak bonds of the amide group. libretexts.orgyoutube.com

α-Cleavage: The most characteristic fragmentation for amides is the cleavage of the bond alpha to the carbonyl group. Loss of the hydrogen from the formyl group is possible, but the most significant fragmentation would be the cleavage of the C4-N bond.

Loss of Formyl Radical: Cleavage of the N-CHO bond would result in the loss of a formyl radical (•CHO, 29 Da), yielding a highly stable 4-aminochrysene cation radical at m/z 242.

Formation of Chrysinyl Cation: A subsequent or alternative fragmentation could involve the loss of the entire formamide group to produce a chrysinyl cation [C₁₈H₁₁]⁺ at m/z 227.

Predicted Major Fragments in the Mass Spectrum of this compound

Based on common fragmentation patterns for N-aryl amides and polycyclic aromatic compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic absorption and emission spectroscopy are powerful tools to probe the electronic transitions and de-excitation pathways of this compound. The inherent polycyclic aromatic hydrocarbon (PAH) core of chrysene endows the molecule with characteristic spectroscopic features.

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to be dominated by the π-π* transitions within the chrysene ring system. Unsubstituted chrysene typically displays absorption bands in the UV region. The introduction of a formamide group at the 4-position is anticipated to cause a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated π-system by the nitrogen lone pair and the carbonyl group of the formamide substituent. Studies on various substituted chrysenes have demonstrated that the position and nature of the substituent significantly influence the absorption and emission spectra, with amino-substituted derivatives showing notable bathochromic shifts. nih.gov For instance, chrysene-based nanographenes exhibit absorption bands that can extend into the visible region, between 400 and 650 nm, depending on their specific structure. acs.org Similarly, dibenzo[c,l]chrysene derivatives show strong absorption maxima, with wavelengths influenced by the substituents present. mdpi.com

Fluorescence spectroscopy provides further insights into the excited state properties of this compound. Chrysene and its derivatives are known for their fluorescent properties. nih.gov The emission wavelength and quantum yield are sensitive to the electronic effects of the substituents. The formamide group, with its potential for intramolecular charge transfer (ICT), could lead to a large Stokes shift and emission in the blue or green region of the spectrum. Research on 3,6,9,12-tetrasubstituted chrysenes bearing amino groups has shown blue fluorescent emission between 401-471 nm with high quantum yields. nih.gov The fluorescence intensity and lifetime are crucial parameters that can be determined to understand the de-excitation processes. For example, in some dibenzo[c,l]chrysene derivatives, the fluorescence intensity is markedly affected by the nature of the substituents. mdpi.com

Table 1: Expected Photophysical Properties of this compound based on Analogous Chrysene Derivatives

ParameterExpected Range/ValueRationale
Absorption Maxima (λmax) 300 - 450 nmBased on the chrysene core with a bathochromic shift induced by the formamide group. acs.orgmdpi.com
Molar Absorptivity (ε) 104 - 105 L·mol-1·cm-1Typical for π-π* transitions in large aromatic systems. mdpi.com
Emission Maxima (λem) 400 - 500 nmBlue to green emission is common for amino-functionalized chrysenes. nih.gov
Fluorescence Quantum Yield (ΦF) 0.4 - 0.9High quantum yields are observed in many chrysene derivatives. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, a single-crystal X-ray diffraction study would provide unambiguous information about its molecular conformation, including bond lengths, bond angles, and torsional angles.

Table 2: Representative Crystallographic Data for Chrysene

ParameterValueReference
Crystal System Monoclinic nih.gov
Space Group C 1 2/c 1 nih.gov
a (Å) 22.64 nih.gov
b (Å) 6.163 nih.gov
c (Å) 8.231 nih.gov
β (°) 97.56 nih.gov

Advanced hyphenated techniques for characterization (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive characterization of this compound, especially in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound might be a limiting factor, derivatization could be employed to enhance its volatility for GC-MS analysis. The mass spectrum obtained from GC-MS provides the molecular weight of the compound and characteristic fragmentation patterns, which are crucial for structural elucidation. The fragmentation of the formamide side chain and the chrysene core would yield specific ions, aiding in its identification. GC-MS is widely used for the analysis of PAHs and their derivatives in various samples. mdpi.comshimadzu.comnih.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for trace analysis. uctm.edunih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable technique for the analysis of less volatile and thermally labile compounds like this compound. LC can effectively separate the compound from impurities or other components in a mixture. The separated analyte is then introduced into the mass spectrometer, which provides molecular weight and structural information. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for such compounds. LC-MS/MS methods have been developed for the sensitive quantification of various compounds, including amino acids and other biomolecules, demonstrating the versatility of this technique. youtube.comnih.govnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful combination that provides on-line structural information of separated compounds. While less common than LC-MS due to lower sensitivity, LC-NMR can provide detailed structural information, including the connectivity of atoms, which is invaluable for the unambiguous identification of isomers or for the characterization of unknown compounds.

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound

TechniqueAdvantagesDisadvantages
GC-MS High resolution, established libraries for PAHs. mdpi.comshimadzu.comRequires volatility; potential for thermal degradation.
LC-MS Applicable to a wide range of polarities and volatilities, high sensitivity and selectivity (especially with MS/MS). youtube.comnih.govMatrix effects can influence ionization.
LC-NMR Provides detailed structural information online.Lower sensitivity compared to MS.

Theoretical and Computational Chemistry Investigations

Computational Photochemistry Studies of Excited States and Photophysical Pathways

Computational photochemistry simulates the interaction of molecules with light, mapping out the potential energy surfaces of electronic excited states and identifying the pathways for energy dissipation. For polycyclic aromatic hydrocarbons (PAHs) like the chrysene (B1668918) backbone of N-chrysen-4-ylformamide, these studies are essential for rationalizing their fluorescence properties and designing new materials with tailored characteristics.

The simulation of absorption and emission processes is fundamental to understanding the photophysics of a molecule. Time-dependent density functional theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of organic molecules by calculating the vertical excitation energies and corresponding oscillator strengths. mdpi.commdpi.com

The simulation of fluorescence involves the geometric optimization of the molecule in its first excited state. marshall.edu The energy difference between the optimized excited state and the ground state at that geometry corresponds to the emission energy. The ZINDO/S semi-empirical method has proven to be particularly effective for calculating electronic transition energies and intensities for both absorption and emission spectra in large organic molecules. marshall.edu

Table 1: Calculated and Experimental Absorption Maxima (λmax) for Chrysene.
MethodCalculated λmax (nm)Experimental λmax (nm)Reference
TD-DFT (Various Functionals)~215-380- mdpi.com
--344 aatbio.com
Table 2: Calculated and Experimental Emission Maxima (λem) for Chrysene.
MethodCalculated λem (nm)Experimental λem (nm)Reference
--380 aatbio.com
--(sky-blue emission for 5,5'-bichrysenyl) nih.gov

Note: The computational data presented are for the parent chrysene molecule and serve as a theoretical baseline for this compound. The experimental values are provided for comparison.

Energy and charge transfer are fundamental processes in the function of organic electronic materials. Marcus theory provides a semiclassical framework for understanding the rates of electron transfer reactions. libretexts.orgwikipedia.org The theory relates the reaction rate to the Gibbs free energy change (driving force) and the reorganization energy (λ). libretexts.org

The reorganization energy is a crucial parameter that describes the energy required for the structural relaxation of the molecule and its surrounding solvent shell upon charge transfer. libretexts.orgyoutube.com It has two components: the inner-sphere reorganization energy (λi), which relates to changes in bond lengths and angles within the molecule, and the outer-sphere reorganization energy (λo), which arises from the reorientation of solvent molecules. libretexts.orgwikipedia.org A small reorganization energy is desirable for efficient charge transport and high emission quantum yields, as it reduces the rate of non-radiative decay. rsc.org

For PAHs, computational studies focus on calculating these reorganization energies to predict charge transfer efficiency. rsc.orgarxiv.org Strategies to minimize reorganization energy often involve designing molecules where the π-electron density is delocalized, and the structural changes between the neutral and charged states are minimal. rsc.org For instance, a theoretical study on triphenylamine-ethynylene fused acene derivatives demonstrated that sulfur-doping could effectively reduce the reorganization energy to as low as 146.1 meV, enhancing charge mobility. arxiv.org While this study was not on this compound itself, the principles of controlling molecular geometry and electronic structure to influence reorganization energy are directly applicable. rsc.orgarxiv.org

Table 3: Key Parameters in Marcus Theory for Charge Transfer.
ParameterDescriptionSignificance
ΔG°Standard Gibbs free energy change of the reaction (driving force).Determines the thermodynamic feasibility of the electron transfer process.
λReorganization Energy (λi + λo).The energy penalty for geometric and solvent rearrangement. Lower values typically lead to faster charge transfer rates.
HABElectronic coupling matrix element.Describes the strength of the electronic interaction between the donor and acceptor.

Machine Learning and Artificial Intelligence Applications in Materials Design and Property Prediction

The vast chemical space of possible organic molecules makes the traditional trial-and-error approach to materials discovery inefficient. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to accelerate this process by learning from existing data to predict the properties of new, un-synthesized compounds. mdpi.com

For PAHs and their derivatives, ML models are being developed to establish quantitative structure-property relationships (QSPR). nih.govresearchgate.netnih.gov These models use molecular descriptors—numerical representations of a molecule's structure—to predict a wide range of physicochemical and electronic properties, such as boiling point, polarizability, bandgaps, electron affinities, and ionization potentials. nih.govnih.gov For example, a QSPR model based on an ML methodology was successfully developed to predict the electronic properties of cyano-substituted PAHs with high accuracy (within 0.2 eV). nih.gov Another study used supervised ML methods like random forests to predict the physicochemical characteristics of PAHs based on topological descriptors. nih.gov

Table 4: Applications of Machine Learning in PAH Property Prediction.
ML Model/ApproachPredicted PropertiesApplication AreaReference
Quantitative Structure-Property Relationship (QSPR)Bandgaps, Electron Affinities, Ionization PotentialsOrganic Semiconductors nih.gov
Random Forest, Extreme Gradient BoostingDensity, Boiling Point, Polarizability, EnthalpyPhysicochemical Characterization nih.govresearchgate.net
Artificial Neural Networks (ANN)Concentration of PAHs in environmental samplesEnvironmental Monitoring researchgate.net
Random ForestInfluence of PAHs on bacterial communitiesEcotoxicology, Bioremediation nih.gov

Applications in Materials Science and Engineering

Organic Electronics and Optoelectronics Applications

The delocalized π-electron system of chrysene (B1668918) is a key feature that makes it and its derivatives promising candidates for use in organic electronic and optoelectronic devices. This section will delve into the research surrounding chrysene-based materials in these applications.

Chrysene derivatives have been explored as emitters and host materials in OLEDs, particularly for achieving deep-blue emission, which remains a significant challenge in the field. The rigid structure of chrysene helps to prevent non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY).

One study reported the synthesis of a terpyridine-modified chrysene derivative, B3TPyC, for use as an electron-transport layer (ETL) in phosphorescent OLEDs. rsc.org A green phosphorescent OLED incorporating this material exhibited a low turn-on voltage of 2.4 V and a high external quantum efficiency (EQE) of 17.5% at a luminance of 1000 cd/m². rsc.org Impressively, the device demonstrated a long operational lifetime (LT50) of over 258 hours at a current density of 25 mA/cm², which is more than 1.5 times longer than a comparable device using a phenylpyridine-based material. rsc.org

Another research effort focused on a chrysene derivative, 6,12-bis(9-phenyl-9H-carbazol-3-yl)chrysene (BPCC), as a pure blue emitter. rsc.org This material possesses high thermal stability with a glass transition temperature (Tg) of 181°C. rsc.org An OLED device using BPCC as the emitter achieved a saturated blue emission with CIE coordinates of (0.16, 0.08) and a maximum EQE of 4.9%. rsc.org

Furthermore, two asymmetric chrysene derivatives, 4-(12-([1,1':3',1"-terphenyl]-5'-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP) and 6-([1,1':3',1"-terphenyl]-5'-yl)-12-(4-(1,2,2-triphenylvinyl)phenyl)chrysene (TPE-C-TP), were synthesized and investigated as deep-blue emitters. The TPA-C-TP based device showed excellent performance with CIE coordinates of (0.15, 0.07) and an EQE of 4.13%. researchgate.netnih.gov

Below is a table summarizing the performance of some chrysene derivatives in OLEDs:

Table 1: Performance of Chrysene Derivatives in OLEDs
Compound Role Emission Color EQE (%) CIE Coordinates Turn-on Voltage (V)
B3TPyC ETL Green (phosphorescent) 17.5 Not specified 2.4
BPCC Emitter Pure Blue 4.9 (0.16, 0.08) Not specified
TPA-C-TP Emitter Deep Blue 4.13 (0.15, 0.07) Not specified

The photovoltaic properties of chrysene derivatives have also been a subject of investigation. A computational study explored the potential of novel small acceptor molecules based on a chrysene core (CTD1–CTD7) for use in organic solar cells. acs.org The study, using density functional theory (DFT), predicted that these derivatives could exhibit favorable electronic properties for charge transfer. In particular, the designed chromophore CTD4 showed the most promising characteristics, with a predicted high absorption maximum (λmax) of 685.791 nm and a low HOMO-LUMO band gap of 2.347 eV. acs.org These theoretical findings suggest that chrysene-based materials could be efficient components in the active layer of OPVs. acs.org

Chrysene derivatives have shown significant promise as p-channel semiconductors in OFETs. The rigid and planar nature of the chrysene core facilitates efficient intermolecular π-π stacking, which is crucial for charge transport.

Research on 2,8-disubstituted chrysene derivatives demonstrated that single-crystal OFETs based on these materials exhibited p-channel characteristics with mobilities exceeding 1 cm²/V·s. sioc-journal.cn In another study, solution-processed single-crystal OFETs using alkylphenyl-substituted chrysene derivatives (m-nP-28CR) were fabricated. sioc-journal.cn The m-7P-28CR based device showed a high field-effect mobility. sioc-journal.cn

Furthermore, a liquid crystalline chrysene derivative, 2-(4-dodecylphenyl)chrysene (C12-Ph-CHR), was synthesized and its performance in an OFET was evaluated. This material exhibited a high carrier mobility of up to 3.07 cm²/V·s with an on/off ratio of 3.3 x 10⁶. rsc.org

The following table summarizes the performance of some chrysene derivatives in OFETs:

Table 2: Performance of Chrysene Derivatives in OFETs
Compound Device Type Mobility (cm²/V·s) On/Off Ratio
2,8-disubstituted chrysene derivatives Single-crystal > 1 Not specified
m-7P-28CR Solution-processed single-crystal High Not specified
C12-Ph-CHR Polycrystalline Up to 3.07 3.3 x 10⁶

Advanced Polymer Science and Composite Materials Development

The incorporation of the chrysene moiety into polymer structures has been explored to develop new materials with enhanced thermal and optical properties. A study detailed the synthesis of two blue fluorescent materials, 6-(3-vinylphenyl)chrysene (St-C) and 6,12-bis(3-vinylphenyl)chrysene (St-C-St), which were subsequently polymerized. sioc-journal.cn The resulting polymers, Poly St-C and Poly St-C-St, exhibited deep blue emission. sioc-journal.cn An OLED device using Poly St-C as a host material demonstrated electroluminescence in the deep blue region. sioc-journal.cn This research highlights the potential of chrysene-containing polymers in the development of solution-processable OLEDs.

Supramolecular Chemistry and Self-Assembly Phenomena in Material Fabrication

The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of bottom-up material fabrication. The rigid and planar structure of chrysene makes it an excellent candidate for directing self-assembly through π-π stacking interactions.

Research into benzo[g]chrysene (B86070) derivatives has shown that these molecules can form discotic liquid crystals. sioc-journal.cn These materials exhibit ordered columnar hexagonal mesophases over a broad temperature range. sioc-journal.cn The self-assembly into these columnar structures is driven by the interactions between the flat, aromatic cores of the chrysene derivatives. Such liquid crystalline materials are of interest for their potential in fabricating ordered thin films for electronic applications.

Another study focused on a chrysene-based liquid crystalline semiconductor, 2-(4-dodecylphenyl)chrysene (C12-Ph-CHR). rsc.org The introduction of a flexible alkyl chain to the rigid chrysene core induces liquid crystalline behavior, allowing for the formation of highly ordered thin films when processed from the mesophase. rsc.org This controlled molecular arrangement is highly beneficial for optimizing charge transport in devices like OFETs.

Functional Materials for Chemical Sensing Platforms

The inherent fluorescence of the chrysene core makes it a promising component for the development of fluorescent chemical sensors. The principle behind such sensors often relies on the modulation of the fluorescence signal upon interaction of the chrysene derivative with a specific analyte.

One study investigated the interaction between chrysene and free DNA in vitro. rsc.org It was found that chrysene can intercalate into the DNA double helix, leading to a static quenching of its fluorescence. rsc.org This interaction forms a stable complex and suggests the potential for developing chrysene-based probes for DNA detection. The study also demonstrated that DNA could be used to remove chrysene from contaminated water, highlighting another potential application of this interaction. rsc.org

While direct applications of N-chrysen-4-ylformamide in chemical sensing are not documented, the formamide (B127407) group could potentially act as a hydrogen-bonding site, offering a route to designing sensors with specific recognition capabilities for anions or other hydrogen-bond acceptors.

Catalysis Research and Development (excluding biological catalysis)

The exploration of this compound in catalysis research, outside of biological systems, remains a nascent field. However, the inherent electronic properties of the chrysene core, a polycyclic aromatic hydrocarbon, suggest its potential as a scaffold for developing novel catalysts. The formamide group attached to the chrysene ring can be chemically modified, offering a route to synthesize a variety of catalyst ligands.

Research into related compounds, such as those with metallic alloy phases, has shown that catalytic activities can be influenced by the ratio of constituent metals. For instance, studies on Ni-Sn intermetallic compounds have demonstrated that the catalytic performance in reactions like the decomposition of N,N-dimethylformamide is dependent on the Ni/Sn ratio. researchgate.net This principle of tuning catalytic activity and selectivity through compositional changes could hypothetically be applied to derivatives of this compound, where the chrysene moiety could act as a robust support or ligand for catalytically active metal centers.

Furthermore, the geometric structure of a catalyst plays a crucial role in its performance and stability. mdpi.com Research on catalysts with defined three-dimensional structures has shown enhanced methane (B114726) conversion and hydrogen yields in reforming reactions compared to powdered or bulk catalysts. mdpi.com This highlights the importance of catalyst morphology and suggests that incorporating this compound into well-defined architectures could be a promising research direction.

Fundamental Structure-Property Relationships for Material Performance Enhancement

Understanding the relationship between the molecular structure of a compound and its material properties is fundamental to designing high-performance materials. For this compound, its structure, characterized by the planar and rigid chrysene core, is expected to significantly influence its properties in solid-state applications.

The study of polymorphism, where a compound can exist in multiple crystalline forms, is critical in materials science as different polymorphs can exhibit distinct physical and chemical properties. researchgate.net The molecular packing and intermolecular interactions in the crystalline state of this compound would dictate its bulk properties. Techniques such as X-ray diffraction and thermal analysis would be essential to characterize its polymorphic behavior. researchgate.net

In the broader context of organic materials, the introduction of heteroatoms and functional groups to an aromatic core can fine-tune its electronic and optical properties. For instance, in the field of liquid crystals, the polarity and bending angle of molecules, which can be influenced by amide linkages similar to that in this compound, are critical determinants of mesophase behavior. researchgate.net While there is no specific data on this compound, the principles derived from studies on other bent-core mesogens suggest that its unique structure could lead to interesting material properties. researchgate.net

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